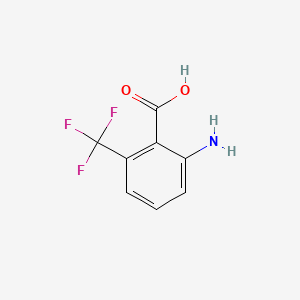

2-amino-6-(trifluoromethyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBQDBWIRHIZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953434 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314-46-5 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethyl)benzoic Acid

Introduction: The Strategic Importance of Fluorinated Anthranilic Acids in Modern Drug Discovery

2-Amino-6-(trifluoromethyl)benzoic acid, also known as 6-(trifluoromethyl)anthranilic acid (CAS No. 314-46-5), is a key fluorinated building block in medicinal chemistry and drug development.[1][2][3] Its strategic importance stems from the unique properties conferred by the trifluoromethyl (-CF3) group, a substituent increasingly utilized to optimize the pharmacological profile of drug candidates.[4] The strong electron-withdrawing nature of the -CF3 group can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[5][6]

The trifluoromethyl group is known to enhance lipophilicity, which can improve a drug's ability to cross cellular membranes and reach its intended target.[5] Furthermore, it can increase metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's therapeutic action.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step syntheses and the rational design of new chemical entities.

Core Physical Properties

The physical properties of this compound are summarized below. It is crucial to note the discrepancy in reported melting points in the literature. Some sources indicate a melting point in the range of 130-132.5 °C, while others report sublimation at temperatures greater than 200 °C.[1][7][8][9] This suggests that the compound may undergo sublimation under standard atmospheric pressure, and the observed melting point can be dependent on the heating rate and experimental setup. Purity, typically determined by HPLC, is generally high for commercial-grade material, often exceeding 98%.[2]

| Property | Value | Source(s) |

| CAS Number | 314-46-5 | [1][2][3][7] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3][7] |

| Molecular Weight | 205.14 g/mol | [3][7] |

| Appearance | White to cream solid/powder | [8] |

| Melting Point | 131-132 °C; >202 °C (sublimes) | [7][8] |

| Boiling Point | 296.6 ± 40.0 °C (Predicted) | [8] |

| pKa | 3.97 ± 0.36 (Predicted) | [8] |

| Purity | ≥98% (HPLC) | [2] |

Chemical Structure

The structure of this compound features a benzoic acid scaffold with an amino group and a trifluoromethyl group ortho to the carboxylic acid function.

Caption: Chemical structure of this compound.

Experimental Methodologies for Physicochemical Characterization

To ensure the quality and consistency of experimental outcomes, rigorous characterization of starting materials is paramount. The following section details standardized protocols for determining the key physical properties of this compound.

Protocol 1: Melting Point Determination

Rationale: The melting point is a critical indicator of purity. The observed sublimation of this compound necessitates a specific methodology. A sealed capillary tube is used to prevent the loss of material through sublimation, which would otherwise lead to an inaccurate or unobservable melting point.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Sealing the Capillary: Carefully seal the open end of the capillary tube using a micro-burner. This is the critical step to prevent sublimation.

-

Instrumentation: Place the sealed capillary into a calibrated melting point apparatus.

-

Heating Profile:

-

Employ a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting range.

-

Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range should be narrow for a pure substance.

Caption: Workflow for accurate melting point determination.

Protocol 2: Solubility Assessment

Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (recrystallization), and formulation. A semi-quantitative approach provides practical data for laboratory applications.

Methodology:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: Weigh approximately 10 mg of this compound into separate labeled vials.

-

Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 0.1 mL) at a constant temperature (typically room temperature, ~20-25 °C).

-

Dissolution: After each addition, vortex or agitate the vial for a fixed period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect for complete dissolution. Record the volume of solvent required to fully dissolve the sample.

-

Classification: Classify the solubility based on standard criteria (e.g., USP or Ph. Eur. classifications: Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).

Synthetic Pathway Overview

While various synthetic routes exist for fluorinated benzoic acids, a common approach involves the hydrolysis of a corresponding benzonitrile precursor. This method is often high-yielding and utilizes readily available reagents.

Caption: Generalized synthetic workflow via nitrile hydrolysis.

Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable synthon for constructing complex heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents. The amino and carboxylic acid groups provide two reactive handles for diverse chemical transformations.

The incorporation of this moiety is a strategic decision in drug design.[6] For instance, it can be a precursor for the synthesis of quinazolinones, acridones, or other fused heterocyclic systems that are investigated for their potential as enzyme inhibitors, receptor modulators, or anti-cancer agents. The -CF3 group often enhances the binding affinity of the final compound to its biological target through favorable hydrophobic and electronic interactions.[4][5]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. This compound is classified as an irritant.[7]

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][7] Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1]

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][7]

-

In case of skin contact: Wash with plenty of soap and water.[1]

-

In case of inhalation: Remove person to fresh air and keep comfortable for breathing.[1]

-

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[8]

This guide is intended to provide a detailed technical overview and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before handling the material.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. capotchem.com [capotchem.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. jelsciences.com [jelsciences.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. This compound CAS#: 314-46-5 [m.chemicalbook.com]

- 9. 2-Amino-6-trifluoromethylbenzoic acid [oakwoodchemical.com]

An In-Depth Technical Guide to 2-Amino-6-(trifluoromethyl)benzoic Acid (CAS: 314-46-5)

Executive Summary

This guide provides a comprehensive technical overview of 2-amino-6-(trifluoromethyl)benzoic acid, a fluorinated anthranilic acid derivative of significant interest in modern medicinal chemistry. Anthranilic acid and its analogues serve as privileged pharmacophores for developing pharmaceuticals aimed at a wide range of diseases.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold enhances key molecular properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in drug discovery.[2] This document delineates the compound's fundamental physicochemical and spectroscopic properties, outlines a representative synthetic pathway, explores its critical applications in drug development, and provides detailed protocols for its safe handling and storage.

Introduction: The Strategic Value of a Fluorinated Pharmacophore

This compound, also known as 6-(trifluoromethyl)anthranilic acid, belongs to a class of compounds that are foundational to the synthesis of complex heterocycles and bioactive molecules.[3][4] The core anthranilic acid structure is a recurring motif in molecules designed to treat cancer, viral infections, and neurodegenerative disorders.[1]

The defining feature of this particular analogue is the trifluoromethyl group positioned ortho to the amine. In drug design, the CF₃ group is a well-established bioisostere for other chemical moieties and is frequently used to deactivate aromatic rings against metabolic degradation, thereby increasing a drug candidate's half-life and bioavailability.[2] Its strong electron-withdrawing nature also modulates the acidity of the carboxylic acid and the basicity of the amine, which can be critical for optimizing drug-receptor interactions. This unique combination of a proven pharmacophore and a powerful functional group makes CAS 314-46-5 a high-value intermediate for synthetic and medicinal chemists.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible research. The key identifiers and properties of this compound are summarized below.

Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 314-46-5 | [3][5][6] |

| Molecular Formula | C₈H₆F₃NO₂ | [3][5][6] |

| Molecular Weight | 205.13 g/mol | [5] |

| IUPAC Name | This compound | |

| Synonyms | 6-(Trifluoromethyl)anthranilic acid, 2-Carboxy-3-(trifluoromethyl)aniline | [3] |

| Appearance | Solid | [3] |

| Melting Point | 130 - 132.5 °C | [3][6] |

Spectroscopic Signature Analysis

Spectroscopic analysis provides the definitive structural fingerprint for the molecule. While specific spectra should be run on a lot-by-lot basis, the expected characteristic signals are well-defined based on the compound's functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of the carboxylic acid, amine, and aromatic ring. A very broad absorption is expected in the 2500–3300 cm⁻¹ region, corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[7] Sharp peaks for the N-H stretching of the primary amine will appear around 3300-3500 cm⁻¹. A strong, sharp carbonyl (C=O) stretching vibration is characteristic and will be observed around 1700 cm⁻¹.[7] Furthermore, C-F stretching vibrations associated with the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing CF₃ group and the electron-donating NH₂ and COOH groups. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, while the amine protons will also present as a broad signal.

-

¹³C NMR : The carbon spectrum will show eight distinct signals. The carbonyl carbon of the acid will be significantly downfield (>165 ppm). The carbon directly attached to the CF₃ group will appear as a quartet due to C-F coupling. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the precise assignment of chemical shifts.[8]

-

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted anthranilic acids exist, a common and logical approach involves the modification of a pre-functionalized benzene ring. The following represents a plausible and illustrative pathway.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach identifies a commercially available, appropriately substituted aniline as a key precursor. The synthesis hinges on the ortho-lithiation and subsequent carboxylation, a standard method for introducing a carboxylic acid group ortho to a directing group like a protected amine.

Caption: A representative retrosynthetic pathway for the target compound.

Representative Synthesis Protocol

This protocol is a generalized procedure based on established organometallic and protection-group chemistry. All operations must be performed by trained chemists in a fume hood with appropriate personal protective equipment.

Step 1: Protection of the Amine

-

Dissolve 1.0 equivalent of 2-amino-3-(trifluoromethyl)aniline in an anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Perform an aqueous workup and purify the resulting N-Boc protected aniline via column chromatography to yield the protected intermediate.

Step 2: Ortho-Directed Carboxylation

-

Dissolve the N-Boc protected aniline (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C. The solution will typically change color, indicating the formation of the lithiated species.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by bubbling dry carbon dioxide gas through the solution or by carefully adding crushed dry ice in portions.

-

Allow the mixture to slowly warm to room temperature.

-

Acidify the reaction mixture with 1M HCl (aq.) to protonate the carboxylate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Amine

-

Dissolve the crude N-Boc protected carboxylic acid in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).

-

Stir at room temperature for 1-4 hours, monitoring by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the resulting solid, this compound, by recrystallization to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from the synergistic combination of its core scaffold and the trifluoromethyl substituent.

The Role of the Trifluoromethyl Group

The CF₃ group is not merely a placeholder; it is an active modulator of molecular properties. Its inclusion can lead to:

-

Increased Metabolic Stability : By replacing a metabolically labile C-H bond, the C-F bonds are much stronger and block oxidative metabolism at that position.[2]

-

Enhanced Lipophilicity : The CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve cell membrane permeability and target engagement within hydrophobic binding pockets.[2]

-

Modified Acidity/Basicity : As a powerful electron-withdrawing group, it increases the acidity of the carboxylic acid and decreases the basicity of the amine, altering the molecule's ionization state at physiological pH.

Core Scaffold in Pharmacophore Development

The anthranilic acid framework provides a rigid scaffold with strategically positioned hydrogen bond donors (amine, carboxylic acid) and an acceptor (carbonyl oxygen). This arrangement is ideal for targeting protein binding sites.

Caption: Relationship between structural features and medicinal chemistry applications.

Case Study: Inhibition of Transthyretin Amyloidosis

A compelling application of related structures is in the development of inhibitors for transthyretin (TTR) amyloid fibril formation, a process linked to familial and senile systemic amyloidosis. Studies have shown that N-substituted anthranilic acids, including those with trifluoromethylphenyl groups, can act as potent inhibitors in this process.[9] The anthranilic acid core binds to the thyroxine binding sites of TTR, stabilizing its native tetrameric structure and preventing its dissociation into amyloidogenic monomers. The CF₃ group can further enhance this binding affinity through favorable interactions within the protein's binding pocket.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this chemical.

Hazard Identification

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [3][10] |

| Eye Irritation | H319 | Causes serious eye irritation. | [3][10] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [3][10] |

| Signal Word | N/A | Warning | [3] |

Safe Handling and Emergency Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[3][11] Emergency eye wash fountains and safety showers must be readily available.[3]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3] Avoid generating dust.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][11] Recommended storage temperature is 2 - 8 °C.[3][12] The material may be air-sensitive; storage under an inert gas like argon is advisable for long-term stability.[3][12]

-

First Aid Measures :

-

In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3]

-

In case of skin contact : Wash off with soap and plenty of water. Seek medical advice if irritation persists.[3]

-

If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

-

Fire Fighting : Use alcohol-resistant foam, carbon dioxide, or dry powder.[3] Thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]

Conclusion and Future Outlook

This compound (CAS 314-46-5) is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its combination of the biologically relevant anthranilic acid scaffold and the property-enhancing trifluoromethyl group provides a powerful tool for medicinal chemists. Its demonstrated utility in creating kinase and amyloid fibril inhibitors highlights its potential. Future research will undoubtedly continue to leverage this compound's unique characteristics to synthesize novel, complex heterocyclic systems with fine-tuned biological activities, further solidifying its role in the development of next-generation therapeutics.

References

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scbt.com [scbt.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 12. 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 | FA33417 [biosynth.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4-Amino-3-(trifluoromethyl)benzoic Acid (C8H6F3NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, imparts a unique constellation of properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 4-Amino-3-(trifluoromethyl)benzoic acid, an isomer of C8H6F3NO2, a valuable building block in drug discovery and fine chemical synthesis. We will explore its molecular structure, bonding characteristics, synthesis, and spectroscopic signature. Furthermore, this document will elucidate the causal relationships between the trifluoromethyl substituent and the molecule's overall properties, offering insights for the rational design of novel therapeutics.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy for enhancing drug-like properties.[1] The strong carbon-fluorine bond and the high electronegativity of fluorine atoms confer increased metabolic stability, enhanced lipophilicity, and modulated electronic characteristics.[2][3] These alterations can lead to improved membrane permeability, greater binding affinity for target receptors, and a longer biological half-life.[1] 4-Amino-3-(trifluoromethyl)benzoic acid (CAS 400-76-0) is a prime example of a versatile intermediate that leverages these benefits, serving as a precursor for a variety of more complex bioactive molecules.[4] Its structure, featuring an amino group, a carboxylic acid, and a trifluoromethyl group on a benzene ring, offers multiple points for chemical modification.

Molecular Structure and Bonding

The molecular structure of 4-Amino-3-(trifluoromethyl)benzoic acid is characterized by a substituted benzene ring. The precise bond lengths and angles are determined by the interplay of the electronic effects of the three different functional groups.

Key Structural Features

-

Aromatic Core: A planar benzene ring forms the central scaffold.

-

Functional Groups:

-

A carboxylic acid group (-COOH) at position 1.

-

A trifluoromethyl group (-CF3) at position 3.

-

An amino group (-NH2) at position 4.

-

The spatial arrangement and interaction of these groups dictate the molecule's overall conformation and reactivity.

Caption: 2D structure of 4-Amino-3-(trifluoromethyl)benzoic acid.

Bonding Analysis

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-(trifluoromethyl)benzoic acid is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C8H6F3NO2 | [4] |

| Molecular Weight | 205.13 g/mol | [4] |

| CAS Number | 400-76-0 | [4] |

| Appearance | White to pale yellow powder | [5] |

| Melting Point | 210.0-216.0 °C | [5] |

| Solubility | Soluble in DMSO, Methanol | [6] |

| pKa (predicted) | 4.43 ± 0.10 | [6] |

| Topological Polar Surface Area | 63.3 Ų | [4] |

Synthesis and Characterization

The synthesis and characterization of 4-Amino-3-(trifluoromethyl)benzoic acid are critical for ensuring its purity and identity for research and development purposes.

Synthetic Pathway

A common and efficient method for the synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid is through the catalytic hydrogenation of its nitro precursor, 4-nitro-3-(trifluoromethyl)benzoic acid.[6]

Caption: Synthetic route to 4-Amino-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolution: Dissolve 1 gram (4.25 mmol) of 4-nitro-3-(trifluoromethyl)benzoic acid in methanol at room temperature in a suitable reaction vessel.[6]

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[6]

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir overnight.[6]

-

Workup: Upon reaction completion (monitored by TLC or LC-MS), remove the palladium catalyst by filtration through a pad of celite.[6]

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the solid product, 4-Amino-3-(trifluoromethyl)benzoic acid.[6]

This method typically affords the product in high yield and purity.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of the synthesized compound.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Amino-3-(trifluoromethyl)benzoic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

O-H stretching: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O stretching: A strong absorption around 1700 cm⁻¹ for the carbonyl group.

-

C-F stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions and electronic nature of the substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the aromatic carbons, the carboxylic carbon, and the carbon of the trifluoromethyl group. The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group make 4-Amino-3-(trifluoromethyl)benzoic acid a valuable building block in the design of novel pharmaceuticals.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for several other chemical moieties, but with distinct advantages:

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s.[1] This leads to a longer half-life and reduced clearance of the drug.

-

Modulation of pKa: As a strong electron-withdrawing group, the -CF3 group increases the acidity of the carboxylic acid, which can influence its ionization state at physiological pH and its interactions with biological targets.

-

Receptor Binding: The steric and electronic properties of the trifluoromethyl group can lead to more potent and selective binding to target proteins.[2]

Caption: Influence of the trifluoromethyl group on drug properties.

Conclusion

4-Amino-3-(trifluoromethyl)benzoic acid is a key chemical intermediate whose molecular structure and bonding are tailored for applications in drug discovery and materials science. The presence of the trifluoromethyl group is not merely an addition of mass but a strategic modification that profoundly enhances the molecule's physicochemical and biological properties. A thorough understanding of its synthesis, characterization, and the structure-activity relationships imparted by its functional groups is essential for researchers and scientists aiming to develop the next generation of innovative chemical entities.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-(trifluoromethyl)benzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0 [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Solubility of 6-(Trifluoromethyl)anthranilic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 6-(trifluoromethyl)anthranilic acid, a key building block in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and formulation development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. While specific experimental solubility data for 6-(trifluoromethyl)anthranilic acid is not extensively available in public literature, this guide establishes a robust framework for its assessment. We will explore the molecular factors governing its solubility, provide a predicted solubility profile based on structurally analogous compounds, and detail a comprehensive experimental protocol for accurate solubility measurement. This guide is intended to empower researchers to make informed decisions in solvent selection, formulation design, and process optimization.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery, the physicochemical properties of an active pharmaceutical ingredient (API) are as crucial as its pharmacological activity. Among these, solubility stands as a primary determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to low absorption, suboptimal drug exposure, and ultimately, the failure of a promising drug candidate. 6-(Trifluoromethyl)anthranilic acid is a vital intermediate in the synthesis of a variety of pharmacological agents. Its unique structure, featuring a carboxylic acid, an amino group, and a highly electronegative trifluoromethyl group, presents a complex solubility profile that warrants careful consideration.

This guide, therefore, serves as a comprehensive resource for understanding and evaluating the solubility of 6-(trifluoromethyl)anthranilic acid in organic solvents. By elucidating the underlying chemical principles and providing a detailed experimental framework, we aim to equip scientists with the knowledge to navigate the challenges associated with this compound's solubility and unlock its full potential in drug development.

Theoretical Framework: Unraveling the Molecular Drivers of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding: a solute will dissolve best in a solvent that has a similar polarity. In the case of 6-(trifluoromethyl)anthranilic acid, three key functional groups dictate its interactions with its environment: the carboxylic acid group, the amino group, and the trifluoromethyl group.

-

The Carboxylic Acid and Amino Groups: The anthranilic acid backbone contains both a hydrogen bond donor (-NH2) and a hydrogen bond donor/acceptor (-COOH). These polar groups are capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). The acidic nature of the carboxylic acid and the basic nature of the amino group mean that the compound is amphoteric, and its solubility can be significantly influenced by the pH of the medium.[1]

-

The Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has several consequences for the molecule's properties. The -CF3 group is known to increase the lipophilicity of a molecule, which generally leads to decreased solubility in water and increased solubility in non-polar organic solvents.[2] Furthermore, the presence of the -CF3 group can influence the acidity of the carboxylic acid and the basicity of the amino group through inductive effects, thereby subtly altering its interactions with solvents.

The interplay of these groups results in a molecule with both polar and non-polar characteristics. Therefore, its solubility will be highest in solvents that can effectively solvate both the polar functional groups and the more lipophilic trifluoromethyl-substituted aromatic ring.

Visualizing Molecular Interactions

The following diagram illustrates the key molecular features of 6-(trifluoromethyl)anthranilic acid that influence its solubility.

Caption: Intermolecular forces influencing the solubility of 6-(trifluoromethyl)anthranilic acid.

Predicted Solubility Profile

While specific experimental data for 6-(trifluoromethyl)anthranilic acid is scarce, we can predict its solubility behavior based on data from structurally similar compounds, such as 2-(trifluoromethyl)benzoic acid and other anthranilic acid derivatives.[2][3][4]

Table 1: Predicted Solubility of 6-(Trifluoromethyl)anthranilic Acid in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid and amino groups can form strong hydrogen bonds with the hydroxyl group of the alcohol. The alkyl chain of the alcohol can also interact favorably with the aromatic ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid and amino protons. DMSO and DMF are particularly good solvents for polar compounds. |

| Non-Polar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. However, the polar functional groups are poorly solvated. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The large difference in polarity between the solute and these solvents results in very poor solubility. The energetic cost of breaking the strong intermolecular forces in the solid solute is not compensated by the weak van der Waals interactions with the solvent. |

It is crucial to emphasize that this table represents a predicted profile. Actual quantitative solubility should be determined experimentally for any critical application.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3][4]

Materials and Equipment

-

6-(Trifluoromethyl)anthranilic acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

References

A Technical Guide to the Synthesis of 2-Carboxy-3-(trifluoromethyl)aniline

An In-Depth Exploration of Synthetic Strategies for a Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-carboxy-3-(trifluoromethyl)aniline, a crucial building block in the development of numerous pharmaceutical agents. The unique substitution pattern of this molecule, featuring an amino group and a carboxylic acid ortho to a trifluoromethyl group, presents distinct synthetic challenges and necessitates a careful selection of methodologies. This document explores several viable routes, including the Ullmann condensation, Sandmeyer reaction, directed ortho-lithiation, and the isatoic anhydride pathway. Each strategy is discussed in detail, elucidating the underlying chemical principles, experimental considerations, and providing exemplary protocols based on established literature. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical guidance for the synthesis of this important compound.

Introduction: The Significance of 2-Carboxy-3-(trifluoromethyl)aniline

2-Carboxy-3-(trifluoromethyl)aniline, also known as 3-(trifluoromethyl)anthranilic acid, is a highly valuable intermediate in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group significantly influences the physicochemical properties of molecules in which it is incorporated, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this aniline derivative serves as a cornerstone for the synthesis of a variety of pharmacologically active compounds, including anti-inflammatory agents, analgesics, and kinase inhibitors.

The strategic placement of the amino, carboxylic acid, and trifluoromethyl groups on the aromatic ring allows for diverse downstream modifications, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. The inherent challenges in introducing this specific substitution pattern regioselectively underscore the need for robust and efficient synthetic strategies.

Key Synthetic Pathways

Several distinct synthetic strategies can be employed to construct the 2-carboxy-3-(trifluoromethyl)aniline scaffold. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific functional groups. This section will delve into the most prominent and scientifically sound pathways.

The Ullmann Condensation Approach

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds, specifically in the synthesis of N-aryl anthranilic acids.[1][2] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. In the context of synthesizing our target molecule, this would involve the reaction of a 2-halobenzoic acid with 3-(trifluoromethyl)aniline or the coupling of 2-aminobenzoic acid with a 3-halo-benzotrifluoride. The former is generally more common.

Causality of Experimental Choices:

-

Catalyst: Copper (I) salts, such as CuI or Cu₂O, are traditionally used. The presence of a ligand, like 1,10-phenanthroline, can often accelerate the reaction and improve yields by stabilizing the copper catalyst.

-

Base: A base, such as potassium carbonate or sodium carbonate, is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards product formation.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the reaction at the required elevated temperatures.

Experimental Protocol: Ullmann Condensation

-

To a stirred suspension of 2-chlorobenzoic acid (1 equivalent), 3-(trifluoromethyl)aniline (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF) is added copper(I) oxide (0.1 equivalents).

-

The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, the mixture is poured into water and acidified with concentrated hydrochloric acid to a pH of 2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Reactant | Molar Ratio | Purpose |

| 2-Chlorobenzoic Acid | 1 | Carboxy-aryl source |

| 3-(Trifluoromethyl)aniline | 1.1 | Amino-aryl source |

| Potassium Carbonate | 2 | Base to neutralize HCl |

| Copper(I) Oxide | 0.1 | Catalyst for C-N bond formation |

| N,N-Dimethylformamide (DMF) | Solvent | High-boiling polar aprotic solvent |

The Sandmeyer Reaction: A Pathway via Diazonium Salts

The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4][5] To synthesize 2-carboxy-3-(trifluoromethyl)aniline, one could envision starting from a suitably substituted aniline, converting it to the corresponding diazonium salt, and then introducing a carboxyl group, typically via a cyano group followed by hydrolysis. A plausible starting material for this route would be 2-amino-6-(trifluoromethyl)benzonitrile.

Causality of Experimental Choices:

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.

-

Cyanation: The introduction of the cyano group is accomplished by treating the diazonium salt with a copper(I) cyanide solution. This is a classic Sandmeyer reaction.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or a base (e.g., NaOH).

Experimental Protocol: Sandmeyer and Hydrolysis

Step 1: Diazotization and Cyanation of 2-amino-6-(trifluoromethyl)toluene

-

2-Amino-6-(trifluoromethyl)toluene (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water, while maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred at room temperature for several hours and then heated to 50-60 °C to ensure complete reaction.

-

The product, 2-cyano-3-(trifluoromethyl)toluene, is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated.

Step 2: Oxidation of the Methyl Group and Hydrolysis of the Nitrile

-

The 2-cyano-3-(trifluoromethyl)toluene is then subjected to oxidation of the methyl group to a carboxylic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate or chromic acid.

-

Alternatively, if starting with 2-amino-6-(trifluoromethyl)benzonitrile, the nitrile can be directly hydrolyzed. The nitrile (1 equivalent) is refluxed in a mixture of concentrated sulfuric acid and water for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled and poured onto ice. The precipitated product is collected by filtration, washed with cold water, and dried.

| Reactant/Reagent | Purpose |

| Sodium Nitrite/HCl | In situ generation of nitrous acid for diazotization |

| Copper(I) Cyanide | Reagent for Sandmeyer cyanation |

| Sulfuric Acid/Water | For hydrolysis of the nitrile to a carboxylic acid |

Directed Ortho-Lithiation: A Regioselective Approach

Directed ortho-lithiation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings.[6] This strategy relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. For the synthesis of 2-carboxy-3-(trifluoromethyl)aniline, the amino group, after suitable protection, can serve as a DMG. The N-Boc (tert-butoxycarbonyl) group is a commonly used protecting group that also functions as an effective DMG.

Causality of Experimental Choices:

-

Protecting/Directing Group: The aniline is first protected with a group that can direct lithiation. The N-Boc group is ideal as it is a good DMG and can be readily removed under acidic conditions.

-

Organolithium Base: A strong, non-nucleophilic base is required for the deprotonation. sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are commonly used in conjunction with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the reactivity of the base.

-

Carboxylation: The resulting ortho-lithiated species is a potent nucleophile that can be quenched with an electrophilic source of carbon dioxide, such as dry ice (solid CO₂) or gaseous CO₂.

Experimental Protocol: Directed Ortho-Lithiation and Carboxylation

Step 1: N-Boc Protection of 3-(Trifluoromethyl)aniline

-

To a solution of 3-(trifluoromethyl)aniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane is added di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected aniline.

Step 2: Directed Ortho-Lithiation and Carboxylation

-

A solution of the N-Boc protected aniline (1 equivalent) and TMEDA (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

sec-Butyllithium (1.2 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

-

An excess of crushed dry ice is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature, and then quenched with water.

-

The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.

-

The product is collected by filtration, washed with water, and dried.

Step 3: Deprotection of the N-Boc Group

-

The N-Boc protected carboxylic acid is dissolved in a suitable solvent such as dichloromethane or dioxane, and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, until the deprotection is complete.

-

The solvent and excess acid are removed under reduced pressure to yield the final product.

| Reactant/Reagent | Purpose |

| Di-tert-butyl dicarbonate (Boc₂O) | Protection of the amino group as a carbamate |

| sec-Butyllithium (s-BuLi) | Strong base for ortho-deprotonation |

| TMEDA | Chelating agent to enhance lithiation |

| Dry Ice (CO₂) | Electrophile for carboxylation |

| Trifluoroacetic Acid (TFA) | Acid for N-Boc deprotection |

The Isatoic Anhydride Pathway

The formation of an isatoic anhydride followed by its hydrolysis is a well-established method for the synthesis of anthranilic acids.[7][8] This route would involve the synthesis of 3-(trifluoromethyl)isatoic anhydride from 3-(trifluoromethyl)aniline, followed by its ring-opening to yield the desired product.

Causality of Experimental Choices:

-

Phosgenation: The isatoic anhydride is typically formed by the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene. In the absence of the pre-formed anthranilic acid, direct carbonylation of the aniline can be explored.

-

Hydrolysis: The hydrolysis of the isatoic anhydride to the anthranilic acid can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common procedure.

Experimental Protocol: Isatoic Anhydride Formation and Hydrolysis

Step 1: Synthesis of 3-(Trifluoromethyl)isatoic Anhydride

-

A solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent (e.g., toluene, dioxane) is treated with a phosgene equivalent such as triphosgene in the presence of a base (e.g., triethylamine) at elevated temperatures.

-

Alternatively, if starting from a pre-synthesized 2-amino-6-(trifluoromethyl)benzoic acid, the isatoic anhydride can be formed by reaction with phosgene.[7]

-

The reaction is monitored for the formation of the cyclic anhydride.

-

Upon completion, the reaction mixture is cooled, and the precipitated isatoic anhydride is collected by filtration.

Step 2: Hydrolysis of 3-(Trifluoromethyl)isatoic Anhydride

-

The 3-(trifluoromethyl)isatoic anhydride (1 equivalent) is suspended in an aqueous solution of a base, such as sodium hydroxide.

-

The mixture is heated to reflux for several hours until the solid has dissolved and the hydrolysis is complete.

-

The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 2-carboxy-3-(trifluoromethyl)aniline.

-

The product is collected by filtration, washed with cold water, and dried.

| Reactant/Reagent | Purpose |

| Triphosgene | Phosgene equivalent for anhydride formation |

| Sodium Hydroxide | Base for hydrolysis of the isatoic anhydride |

| Hydrochloric Acid | Acidification to precipitate the product |

Visualization of Synthesis Pathways

To provide a clearer understanding of the discussed synthetic routes, the following diagrams illustrate the key transformations.

Figure 1: Overview of the primary synthetic pathways to 2-carboxy-3-(trifluoromethyl)aniline.

Conclusion

The synthesis of 2-carboxy-3-(trifluoromethyl)aniline can be achieved through several strategic pathways, each with its own set of advantages and considerations. The Ullmann condensation offers a direct coupling approach, while the Sandmeyer reaction provides a means of functional group interconversion. Directed ortho-lithiation stands out for its high regioselectivity, and the isatoic anhydride route presents a classic and often high-yielding alternative.

The selection of the most appropriate synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific expertise and equipment available in the laboratory. This guide has provided a detailed overview of these key methodologies, offering a solid foundation for researchers and drug development professionals to make informed decisions in their synthetic endeavors. Further optimization of reaction conditions for each specific pathway is encouraged to achieve the highest possible yields and purity of this valuable pharmaceutical intermediate.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

The New Vanguard of Medicinal Chemistry: A Technical Guide to Accelerating Drug Discovery

In the relentless pursuit of novel therapeutics, the landscape of medicinal chemistry is undergoing a profound transformation. Traditional paradigms of drug discovery, while foundational, are increasingly augmented by a suite of innovative technologies that offer unprecedented speed, precision, and a deeper understanding of biological complexity. This guide provides an in-depth technical exploration of these pioneering approaches, designed for researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation. Here, we dissect the core principles, furnish actionable protocols, and illuminate the causal reasoning behind the experimental choices that are shaping the future of medicine.

Section 1: The Dawn of AI-Driven Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are no longer theoretical concepts in drug discovery; they are powerful, practical tools that are revolutionizing how we identify targets, design molecules, and predict clinical success.[1][2] By analyzing vast and complex datasets, AI can uncover patterns and relationships that are beyond human intuition, thereby accelerating the entire drug discovery pipeline.[]

The Rationale for AI in Medicinal Chemistry

The sheer scale of chemical space, estimated to contain over 10^60 molecules, makes exhaustive experimental screening an impossibility.[1] AI overcomes this limitation by building predictive models from existing biological and chemical data. These models can then be used to:

-

Identify and Validate Novel Drug Targets: AI algorithms can analyze genomic, proteomic, and clinical data to identify proteins that are critical to disease pathways.

-

De Novo Drug Design: Generative AI models can design novel molecular structures with desired pharmacological properties, moving beyond the modification of existing compounds.[1][]

-

Predict ADMET Properties: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for reducing late-stage attrition. AI models trained on large ADMET datasets can provide these predictions with increasing accuracy.

-

Drug Repurposing: AI can identify new indications for existing drugs by analyzing their molecular structures and biological activities in the context of different diseases.[4][5]

Experimental Workflow: Virtual High-Throughput Screening (vHTS)

Virtual High-Throughput Screening (vHTS) is a cornerstone of computational drug discovery, enabling the rapid in silico screening of vast compound libraries against a biological target.[4][6]

Caption: A streamlined workflow for a virtual high-throughput screening campaign.

Step-by-Step Protocol for vHTS:

-

Target Preparation:

-

Obtain a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. This step is critical for accurate docking.

-

-

Compound Library Preparation:

-

Acquire a large, diverse library of small molecules in a digital format (e.g., SDF or MOL2 files).

-

Prepare the library by generating 3D conformers for each molecule and assigning appropriate ionization states.

-

-

Molecular Docking:

-

Define the binding site on the target protein.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically place each compound from the library into the defined binding site and predict its binding conformation.[4]

-

-

Scoring and Ranking:

-

The docking program will use a scoring function to estimate the binding affinity of each compound.

-

Rank the compounds based on their docking scores.

-

-

Hit Selection and Post-Processing:

-

Select the top-ranking compounds for further analysis.

-

Apply filters to remove compounds with undesirable physicochemical properties (e.g., poor solubility, high toxicity).

-

-

Experimental Validation:

-

Purchase or synthesize the selected hit compounds.

-

Experimentally validate their activity using in vitro biochemical or cellular assays.

-

Section 2: Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, PROTACs eliminate it entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[7][8] This approach offers several advantages over traditional inhibitors, including the ability to target "undruggable" proteins.[7][8][9]

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[9][10]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Cellular Degradation Assay

A critical step in PROTAC development is to confirm that the molecule induces the degradation of the target protein in a cellular context.[7][11]

-

Cell Culture and Treatment:

-

Culture a cell line that endogenously expresses the POI.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation after cell disruption.

-

-

Protein Quantification:

-

Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay). This is essential for equal loading in the subsequent step.

-

-

Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the POI.

-

Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading across all lanes.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of POI degradation relative to the vehicle-treated control.

-

Section 3: The Power of Small: Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds.[12] It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein.[10][13] These initial fragment hits are then optimized and grown into more potent, drug-like molecules.[13]

Why Start with Fragments?

The rationale behind FBDD lies in the increased probability of finding a "hit". Because fragments are small and less complex than traditional drug-like molecules, they can more efficiently sample the chemical space of a protein's binding site.[1][10]

FBDD Workflow:

Caption: The iterative process of Fragment-Based Drug Discovery.

Experimental Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time.

-

Protein Immobilization:

-

Immobilize the purified target protein onto the surface of an SPR sensor chip.

-

-

Fragment Library Screening:

-

Prepare solutions of individual fragments from the library in a suitable running buffer.

-

Inject each fragment solution over the sensor chip surface.

-

-

Detection of Binding:

-

The SPR instrument measures changes in the refractive index at the sensor surface, which are proportional to the mass of molecules binding to the immobilized protein.

-

A change in the SPR signal upon fragment injection indicates a binding event.

-

-

Hit Validation and Characterization:

-

Confirm the binding of initial hits by re-testing.

-

Perform dose-response experiments to determine the binding affinity (KD) of the confirmed hits.

-

Section 4: Unlocking Vast Chemical Space with DNA-Encoded Libraries

DNA-Encoded Libraries (DELs) represent a revolutionary technology for hit identification, enabling the synthesis and screening of libraries containing billions to trillions of unique small molecules.[14][15][16] Each molecule in the library is covalently attached to a unique DNA barcode that encodes its chemical structure.[15]

The DEL Advantage

The power of DEL technology lies in its ability to screen massive libraries in a single experiment, dramatically accelerating the hit discovery process.[6][15]

DEL Synthesis and Screening Workflow:

Caption: The workflow for DNA-Encoded Library synthesis and screening.

Experimental Protocol: Split-and-Pool Synthesis of a DEL

The split-and-pool synthesis strategy is a common method for constructing DELs.[2][14]

-

Initiation:

-

Start with a common DNA scaffold.

-

-

Cycle 1:

-

Split: Divide the DNA scaffold into multiple reaction vessels.

-

React: In each vessel, perform a chemical reaction to attach a unique building block from the first set of building blocks.

-

Tag: In each vessel, ligate a unique DNA tag that corresponds to the building block used.

-

Pool: Combine the contents of all reaction vessels.

-

-

Subsequent Cycles:

-

Repeat the split, react, tag, and pool steps for subsequent sets of building blocks. With each cycle, the size and diversity of the library grow exponentially.

-

Section 5: Precision Medicine through Pharmacogenomics

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs.[17] By understanding these genetic variations, clinicians can tailor drug therapy to individual patients, maximizing efficacy and minimizing adverse drug reactions.[18]

The Clinical Rationale for Pharmacogenomics

A "one-size-fits-all" approach to prescribing medication often leads to variable patient responses.[19] Pharmacogenomic testing can help predict how a patient will metabolize and respond to a particular drug, enabling personalized medicine.[20][17]

Key Genes in Pharmacogenomics:

| Gene Family | Function | Examples | Clinical Relevance |

| Cytochrome P450 (CYP) | Drug Metabolism | CYP2D6, CYP2C19, CYP2C9 | Variations can lead to altered drug clearance, affecting efficacy and toxicity of many common drugs.[21] |

| Transporters | Drug Distribution | SLCO1B1 | Variants are associated with an increased risk of myopathy in patients taking statins. |

| Drug Targets | Pharmacodynamics | VKORC1 | Variants influence the required dose of warfarin, an anticoagulant.[18] |

Experimental Workflow: A Pharmacogenomic Study

-

Study Design:

-

Define the study population, the drug of interest, and the clinical outcomes to be measured.

-

Determine whether the study will be retrospective or prospective.[22]

-

-

Patient Recruitment and Phenotyping:

-

Recruit a cohort of patients who have been treated with the drug of interest.

-

Collect detailed clinical data on drug response, including efficacy and any adverse events.

-

-

Genotyping:

-

Collect a biological sample (e.g., blood or saliva) from each patient for DNA extraction.

-

Genotype the patients for known variants in relevant pharmacogenes using techniques such as PCR-based assays or next-generation sequencing.

-

-

Statistical Analysis:

-

Correlate the genetic data with the clinical phenotype data to identify statistically significant associations between specific genetic variants and drug response.

-

-

Clinical Guideline Development:

-

Based on the study findings, develop clinical guidelines for using the pharmacogenomic information to guide prescribing decisions.

-

Section 6: Bridging the In Vitro-In Vivo Gap with Organ-on-a-Chip

Organ-on-a-chip technology involves creating microfluidic devices that contain living human cells in a 3D microenvironment that mimics the key physiological functions of human organs.[21][23] These "organs-on-chips" provide a more physiologically relevant in vitro model for studying human biology and disease, and for testing the efficacy and toxicity of new drugs.

The Need for More Predictive Preclinical Models

Traditional 2D cell cultures and animal models often fail to accurately predict human responses to drugs, contributing to the high failure rate of drugs in clinical trials.[21] Organs-on-chips offer a potential solution by recreating the complex cellular interactions and mechanical forces that occur in living organs.[21]

Experimental Setup for Drug Testing on a Liver-on-a-Chip:

Caption: A schematic of an experimental setup for drug testing using a Liver-on-a-Chip.

Protocol for a Drug Toxicity Study using a Liver-on-a-Chip:

-

Chip Preparation and Cell Seeding:

-

Fabricate or purchase a microfluidic chip with a chamber designed to house liver cells.

-

Seed the chamber with primary human hepatocytes or iPSC-derived hepatocytes in a 3D matrix.

-

-

Perfusion and Equilibration:

-

Connect the chip to a perfusion system that continuously flows cell culture medium through the chamber, mimicking blood flow.

-

Allow the cells to equilibrate and form a stable liver tissue mimic.

-

-

Drug Exposure:

-

Introduce the test drug into the perfusion medium at various concentrations.

-

-

Monitoring and Analysis:

-

Monitor the health and function of the liver tissue in real-time using microscopy.

-

Collect the effluent from the chip at different time points.

-

Analyze the effluent for the presence of drug metabolites and biomarkers of liver injury (e.g., albumin, urea, liver enzymes).

-

-

Endpoint Analysis:

-

At the end of the experiment, fix and stain the cells within the chip to assess cell viability and morphology.

-

Conclusion

The technologies detailed in this guide represent the vanguard of a new era in medicinal chemistry. By embracing the principles of artificial intelligence, targeted protein degradation, fragment-based design, vast library screening, personalized medicine, and more predictive preclinical models, the scientific community is poised to overcome long-standing challenges in drug discovery. The integration of these powerful approaches will undoubtedly lead to the development of safer, more effective medicines for a wide range of human diseases.

References

- 1. drughunter.com [drughunter.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 4. Virtual high-throughput screening – Meiler Lab [meilerlab.org]

- 5. doh.gov.ae [doh.gov.ae]

- 6. Virtual high throughput screening (vHTS) - A perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00243A [pubs.rsc.org]

- 9. Organ-on-a-Chip: A new paradigm for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifesensors.com [lifesensors.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dna encoded library chemical libraries & drug discovery [vipergen.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]

- 17. pfizer.com [pfizer.com]

- 18. Researchers develop 'organ on a chip' for better drug testing | Virginia Tech News | Virginia Tech [news.vt.edu]

- 19. emolecules.com [emolecules.com]

- 20. youtube.com [youtube.com]

- 21. Using Pharmacogenomic Testing in Primary Care: Protocol for a Pilot Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. moodle2.units.it [moodle2.units.it]

- 23. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]

The Advent of Fluorine in Anthranilic Acids: A Legacy of Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the anthranilic acid scaffold has profoundly impacted medicinal chemistry and materials science, bestowing unique physicochemical properties upon this versatile building block. This guide delves into the historical milestones of the discovery and synthesis of fluorinated anthranilic acids, providing a comprehensive overview of seminal synthetic methodologies and detailed experimental protocols.

A Glimpse into History: The Dawn of a Fluorinated Scaffold

The journey of fluorinated anthranilic acids begins in the early 20th century, a period of burgeoning exploration in organic fluorine chemistry. While the isolation of elemental fluorine by Henri Moissan in 1886 laid the groundwork, it was the pioneering work of Dutch chemist Arnold Frederick Holleman and his collaborator J. H. Slothouwer that marked the advent of fluorinated benzoic acid derivatives. Their 1914 publication in Recueil des Travaux Chimiques des Pays-Bas et de la Belgique described the synthesis of fluorobenzoic acids, which paved the way for the subsequent development of fluorinated anthranilic acids.[1][2] The earliest widely recognized synthesis of a simple fluorinated anthranilic acid, 5-fluoroanthranilic acid, involved the nitration of 3-fluorobenzoic acid followed by the reduction of the resulting 5-fluoro-2-nitrobenzoic acid.[3] This classical approach established a foundational route that would be refined and expanded upon in the decades to come.

The Synthetic Arsenal: From Classical Reactions to Modern Marvels

The synthesis of fluorinated anthranilic acids has evolved significantly, driven by the demand for novel pharmaceutical agents and advanced materials. The following sections explore the core synthetic strategies, from time-honored classical methods to the sophisticated catalytic systems of the modern era.

The Classical Approach: Nitration and Reduction

The historical synthesis of 5-fluoroanthranilic acid exemplifies a robust and enduring strategy. This two-step process remains a viable route for the preparation of certain fluoro-substituted anthranilic acids.

Logical Workflow: Classical Synthesis of 5-Fluoroanthranilic Acid

Experimental Protocol: Synthesis of 5-Fluoroanthranilic Acid via Nitration and Reduction [3]

Step 1: Nitration of 3-Fluorobenzoic Acid

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

-

Slowly add 3-fluorobenzoic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-